molecular formula C16H19ClFN3O2S B4136234 N-(3-CHLORO-4-FLUOROPHENYL)-4-(TETRAHYDRO-2-FURANYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

N-(3-CHLORO-4-FLUOROPHENYL)-4-(TETRAHYDRO-2-FURANYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Cat. No.: B4136234
M. Wt: 371.9 g/mol
InChI Key: SMPXBGMSYNGXDF-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-4-(TETRAHYDRO-2-FURANYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-4-(TETRAHYDRO-2-FURANYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the 3-chloro-4-fluorophenyl group: This step may involve nucleophilic aromatic substitution reactions.

    Attachment of the tetrahydro-2-furanylcarbonyl group: This can be done through acylation reactions using acid chlorides or anhydrides.

    Formation of the carbothioamide group: This step may involve the reaction of the intermediate with thiourea or related reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-FLUOROPHENYL)-4-(TETRAHYDRO-2-FURANYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the carbonyl group to alcohols or the nitro group to amines.

    Substitution: Halogen atoms in the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-4-(TETRAHYDRO-2-FURANYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE depends on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins to exert its effects. Detailed studies are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide
  • N-(3-CHLORO-4-FLUOROPHENYL)-4-(TETRAHYDRO-2-FURANYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Uniqueness

This compound may have unique properties such as higher potency, selectivity, or stability compared to similar compounds. These unique features can make it a valuable compound for specific applications.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClFN3O2S/c17-12-10-11(3-4-13(12)18)19-16(24)21-7-5-20(6-8-21)15(22)14-2-1-9-23-14/h3-4,10,14H,1-2,5-9H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPXBGMSYNGXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=S)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-CHLORO-4-FLUOROPHENYL)-4-(TETRAHYDRO-2-FURANYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-CHLORO-4-FLUOROPHENYL)-4-(TETRAHYDRO-2-FURANYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3-CHLORO-4-FLUOROPHENYL)-4-(TETRAHYDRO-2-FURANYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3-CHLORO-4-FLUOROPHENYL)-4-(TETRAHYDRO-2-FURANYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-CHLORO-4-FLUOROPHENYL)-4-(TETRAHYDRO-2-FURANYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3-CHLORO-4-FLUOROPHENYL)-4-(TETRAHYDRO-2-FURANYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

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